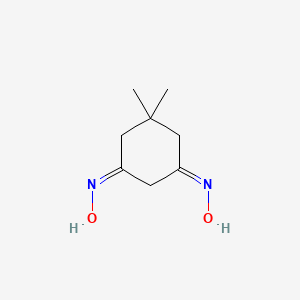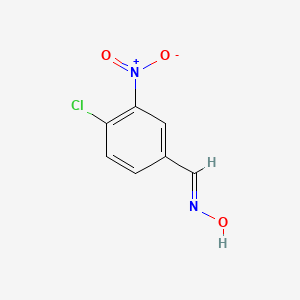
3-(Diethoxy(ethyl)silyl)propan-1-amine
Vue d'ensemble
Description
3-(Diethoxy(ethyl)silyl)propan-1-amine (DESP) is an organosilicon compound that has a wide range of scientific applications. It is a silyl amine that is used in a variety of processes, including synthesis and catalysis. DESP is a versatile compound that has been used in a variety of scientific fields, such as organic chemistry, biochemistry, and material science. DESP is a stable compound and is relatively easy to synthesize. It has a wide range of uses, from catalysis to drug delivery.
Applications De Recherche Scientifique
Summary of the Application
“3-(Diethoxy(ethyl)silyl)propan-1-amine” is used in the synthesis of a novel trisiloxane gemini nonionic surfactant . This surfactant exhibits superior surface activities, including low surface tension and excellent wetting and emulsifying properties .
Methods of Application
The surfactant was synthesized by reacting “3-(Diethoxy(ethyl)silyl)propan-1-amine” with hexamethyldisiloxane to get “3-(trisiloxane)propan-1-amine”, which was further reacted with glutaroyl dichloride to form the surfactant molecule .
Results or Outcomes
The surfactant showed superior surface activities compared to other compounds. A hypothesis was proposed about a cyclic hydrophobic core area that could be formed by the two hydrophobic chains and the linker of the gemini molecule due to the dispersion force (Van der Waals force) between the two trisiloxane moieties, which close the hydrophobic cycle inside the molecule .
2. Application in the Field of Fluorescent Carbon Dots
Summary of the Application
“3-(Diethoxy(ethyl)silyl)propan-1-amine” is used in the development of single silane-derived delayed fluorescent carbon dots . These carbon dots are used as donors for energy transfer-based aqueous-phase multicolor afterglow application .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The results or outcomes of this application were not provided in the source .
3. Application in the Field of Organosilane-Based Gemini Nonionic Surfactants
Summary of the Application
“3-(Diethoxy(ethyl)silyl)propan-1-amine” is used in the synthesis of a novel trisiloxane gemini nonionic surfactant . This surfactant exhibits superior surface activities, including low surface tension and excellent wetting and emulsifying properties .
Methods of Application
The surfactant was synthesized by reacting “3-(Diethoxy(ethyl)silyl)propan-1-amine” with hexamethyldisiloxane to get “3-(trisiloxane)propan-1-amine”, which was further reacted with glutaroyl dichloride to form the surfactant molecule .
Results or Outcomes
The surfactant showed superior surface activities compared to other compounds. A hypothesis was proposed about a cyclic hydrophobic core area that could be formed by the two hydrophobic chains and the linker of the gemini molecule due to the dispersion force (Van der Waals force) between the two trisiloxane moieties, which close the hydrophobic cycle inside the molecule .
4. Application as a Silane Coupling Agent
Summary of the Application
“3-(Diethoxy(ethyl)silyl)propan-1-amine” is used as a silane coupling agent . The aromatic imine monolayers were prepared by reacting "3-(Diethoxy(ethyl)silyl)propan-1-amine" .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the sources .
Results or Outcomes
The results or outcomes of this application were not provided in the sources .
Propriétés
IUPAC Name |
3-[diethoxy(ethyl)silyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H23NO2Si/c1-4-11-13(6-3,12-5-2)9-7-8-10/h4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNYFUBOZYDQIDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC)(CCCN)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H23NO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501290847 | |
| Record name | 3-(Diethoxyethylsilyl)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethoxy(ethyl)silyl)propan-1-amine | |
CAS RN |
20723-29-9 | |
| Record name | 3-(Diethoxyethylsilyl)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20723-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Diethoxyethylsilyl)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501290847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B1588445.png)



![5-Ethoxyimidazo[1,2-a]pyridine](/img/structure/B1588449.png)


